molecular formula C9H8F2O2 B1306940 3-(3,5-Difluorophenyl)propionic acid CAS No. 84315-24-2

3-(3,5-Difluorophenyl)propionic acid

Cat. No.: B1306940
CAS No.: 84315-24-2
M. Wt: 186.15 g/mol
InChI Key: SAAKANGUQMVTHQ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3-(3,5-Difluorophenyl)propionic acid plays a role in biochemical reactions primarily as an intermediate in the synthesis of more complex molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for enzymes involved in the metabolism of aromatic compounds. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions due to the presence of the fluorine atoms, which can enhance the compound’s binding affinity to certain proteins and enzymes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may affect the expression of genes involved in the metabolism of aromatic compounds, leading to changes in cellular metabolic pathways. Additionally, it can interact with cell surface receptors and intracellular signaling molecules, thereby influencing cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound may inhibit or activate enzymes involved in the metabolism of aromatic compounds, leading to changes in metabolic flux. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties and interactions with biomolecules. Long-term exposure to the compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. At high doses, the compound may exhibit toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, including the metabolism of aromatic compounds. It interacts with enzymes such as cytochrome P450s and other oxidoreductases, which catalyze the oxidation and reduction of the compound. These interactions can lead to the formation of metabolites that may have different biochemical properties and biological activities. The compound can also affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its biochemical properties and interactions with biomolecules. For example, the compound may accumulate in specific organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its effects on cellular metabolism and function .

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, where it can affect mitochondrial function and energy metabolism. Alternatively, it may be targeted to the endoplasmic reticulum, where it can influence protein folding and secretion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Difluorophenyl)propionic acid typically involves the reaction of 3,5-difluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product . The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic processes to enhance yield and reduce reaction times . These methods often employ advanced equipment and automation to ensure consistent product quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Difluorophenyl)propionic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield carboxylates, while reduction can produce alcohols or aldehydes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-Difluorophenyl)propionic acid is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly alter its chemical and biological properties compared to similar compounds. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals .

Properties

IUPAC Name

3-(3,5-difluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h3-5H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAAKANGUQMVTHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40394859
Record name 3-(3,5-DIFLUOROPHENYL)PROPIONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84315-24-2
Record name 3-(3,5-DIFLUOROPHENYL)PROPIONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3,5-Difluorophenyl)propionic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Hydrogenate a mixture of 3,5-difluorocinnamic acid (10.0 g, 54.3 mmol), 5% palladium on carbon (1.5 g), and concentrated sulfuric acid (10 ml) in tetrahydrofuran (195 ml) at 60 psi at room temperature overnight. After filtering the catalyst, dilute with ether, wash with water twice, dry over anhydrous sodium sulfate, and concentrate to obtain the title compound as clear colorless crystals (9.32 g, 92%). NMR (400 MHz, CDCl3): δ 2.67 (t, 2H), 2.94 (t, 2H), 6.65 (t, 1H), 6.74 (d, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
195 mL
Type
solvent
Reaction Step One
Yield
92%

Synthesis routes and methods II

Procedure details

A solution of 3-(3,5-difluorophenyl)propenoic acid (0.0435 mol) in tetrahydrofuran (100 ml) and a slurry of 10% palladium on carbon (1.5 g) in ethyl acetate were shaken together under 50 psi hydrogen for 4 hours. The mixture was filtered and concentrated to yield 8 g (99%) of a yellow oil.
Quantity
0.0435 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
99%

Synthesis routes and methods III

Procedure details

According to the literature (Kruse et al., J. Med. Chem. (1987), 30, 486-494), a solution of 3,5-difluorocinnamic acid (9.94 g, 53.9 mmol) in THF (100 ml) was hydrogenated over 10% Pd/C (1.50 g) at 50 psi of H2 pressure for 5 h at RT. The mixture was filtered and concentrated under reduced pressure to yield the 3-(3,5-difluoro-phenyl)propionic acid (10.9 g, 100%). Oxalyl chloride (13 ml, 150 mmol) was slowly added to a solution of the acid (10.9 g, 53.9 mmol) in THF (220 ml) at 23° C., followed by the addition of a catalytic amount of DMF (1 drop). After 90 min at RT, the volatiles were removed under reduced pressure and the resulting residue was twice coevaporated with dry benzene to yield 3-(3,5-difluorophenyl)-propionyl chloride as a yellow oil (11.91 g, 100%). The acid chloride was used in the ensuing step without further purification. The acylation was carried out in analogy to the literature (Pettit et al. Synthesis (1996), 719-725). A solution of (S)-(−)-4-isopropyl-2-oxazolidinone (6.46 g, 50 mmol) in THF (150 ml) was stirred under argon and cooled to −78° C. n-BuLi (2.45 M in hexanes, 20.8 ml, 50.96 mmol) was added dropwise, followed by a solution of the previously prepared 3-(3,5-difluorophenyl)-propionyl chloride in THF (8 ml). After warming the reaction to 23° C. over 15 h, the reaction was quenched with saturated aq. NH4Cl (30 ml), followed by removal of the volatiles in vacuo. The slurry was extracted with CH2Cl2 (2×), and the combined organic layers washed with 1M NaOH (2×) and brine, dried (Na2SO4) and concentrated in vacuo. Purification of the residue by chromatography over silica gel (15→30% EtOAc/hexanes) gave the product (14.27 g, 48 mmol, 96%). 1H NMR (400 MHz, CDCl3) δ 6.73 (m, 2H), 6.59 (m, 1H), 4.37 (m, 1H), 4.17-4.25 (m, 2H), 3.24 (m, 1H), 3.16 (m, 1H), 2.93 (m, 2H), 2.30 (m, 1H), 0.86 (d, 3H, J=6.8 Hz), 0.80 (d, 3H, J=6.8 Hz); LCMS (Conditions A): tR=4.47 min: 595 (2M+H)+, 298 (M+H)+.
Quantity
9.94 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

To palladium on activated charcoal (10 wt %, 2.5 g) was added a solution of (E)-3-(3,5-difluorophenyl)acrylic acid (25 g) in a mixture of ethyl acetate (100 mL) and ethyl alcohol (400 mL). The mixture was put on hydrogenator on 50 psi for 6 h. The catalyst was filtered and the solvent was removed to give 25.0 g the title compound (99% yield): 1H NMR (CDCl3, 500 MHz) δ 2.67 (2H, t, J=10 Hz), 2.93 (2H, t, J=10 Hz), 6.65 (1H, m), 6.72 (2H, m).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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